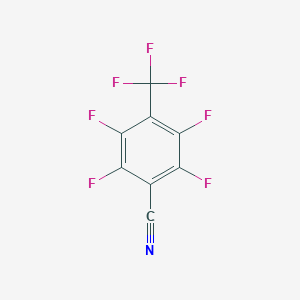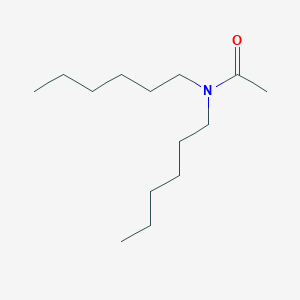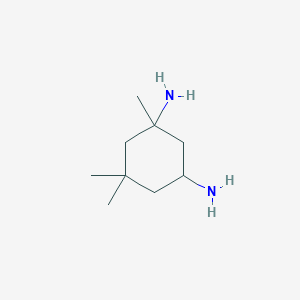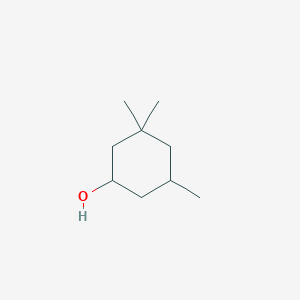![molecular formula C9H18N+ B090742 5-Azoniaspiro[4.5]decane CAS No. 177-38-8](/img/structure/B90742.png)
5-Azoniaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azoniaspiro[4.5]decane, also known as ASD, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is of interest due to its unique structural properties, which make it a valuable tool for studying various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-Azoniaspiro[4.5]decane has been found to have a variety of potential applications in scientific research. One of its primary uses is in the study of neurotransmitter release and uptake. 5-Azoniaspiro[4.5]decane has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This makes 5-Azoniaspiro[4.5]decane a valuable tool for studying the role of these neurotransmitters in various physiological and behavioral processes.
Wirkmechanismus
The mechanism of action of 5-Azoniaspiro[4.5]decane is not fully understood, but it is believed to involve the inhibition of monoamine transporters. By inhibiting the reuptake of neurotransmitters, 5-Azoniaspiro[4.5]decane increases their availability in the brain, leading to changes in neuronal signaling and behavior.
Biochemische Und Physiologische Effekte
5-Azoniaspiro[4.5]decane has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter release and uptake, 5-Azoniaspiro[4.5]decane has also been found to modulate the activity of ion channels and receptors in the brain. This makes 5-Azoniaspiro[4.5]decane a valuable tool for studying the role of these proteins in various physiological and pathological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-Azoniaspiro[4.5]decane in lab experiments is its high potency and selectivity. 5-Azoniaspiro[4.5]decane has been shown to have a high affinity for monoamine transporters, making it a valuable tool for studying their function. However, one limitation of using 5-Azoniaspiro[4.5]decane is its potential for toxicity. While 5-Azoniaspiro[4.5]decane has been found to be relatively safe in animal studies, its long-term effects on human health are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research involving 5-Azoniaspiro[4.5]decane. One area of interest is the development of new drugs based on the structure of 5-Azoniaspiro[4.5]decane. By modifying the structure of 5-Azoniaspiro[4.5]decane, researchers may be able to create more potent and selective drugs for the treatment of various neurological and psychiatric disorders. Another area of interest is the use of 5-Azoniaspiro[4.5]decane in combination with other drugs to enhance their efficacy. Finally, further research is needed to fully understand the long-term effects of 5-Azoniaspiro[4.5]decane on human health, as well as its potential for abuse and addiction.
In conclusion, 5-Azoniaspiro[4.5]decane is a valuable tool for studying various biochemical and physiological processes. Its unique structural properties make it a valuable tool for studying neurotransmitter release and uptake, ion channels and receptors in the brain. While there are limitations to its use, the potential applications of 5-Azoniaspiro[4.5]decane in scientific research are vast, and further research in this area is warranted.
Synthesemethoden
The synthesis of 5-Azoniaspiro[4.5]decane involves the reaction of cyclohexanone with hydrazine hydrate in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form the final compound. This method has been optimized to produce high yields of pure 5-Azoniaspiro[4.5]decane, making it a reliable and efficient synthesis method for scientific research purposes.
Eigenschaften
CAS-Nummer |
177-38-8 |
|---|---|
Produktname |
5-Azoniaspiro[4.5]decane |
Molekularformel |
C9H18N+ |
Molekulargewicht |
140.25 g/mol |
IUPAC-Name |
5-azoniaspiro[4.5]decane |
InChI |
InChI=1S/C9H18N/c1-2-6-10(7-3-1)8-4-5-9-10/h1-9H2/q+1 |
InChI-Schlüssel |
XEYHFNNNWRPOHF-UHFFFAOYSA-N |
SMILES |
C1CC[N+]2(CC1)CCCC2 |
Kanonische SMILES |
C1CC[N+]2(CC1)CCCC2 |
Synonyme |
5-Azoniaspiro[4.5]decane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)







![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)


